2-Amino-4-oxopentanoate is classified as an α-amino acid, which is a category of amino acids possessing both an amino group and a carboxylic acid group. This compound can be derived from natural sources or synthesized through chemical methods. It is particularly noted for its involvement in metabolic processes and as a building block in the synthesis of peptides.
The synthesis of 2-amino-4-oxopentanoate can be achieved through several methodologies:
The enzymatic approach offers sustainability advantages, utilizing inexpensive raw materials and minimizing waste products. The reaction conditions typically involve maintaining specific pH levels and temperatures to optimize enzyme activity.
The molecular structure of 2-amino-4-oxopentanoate can be represented by the following characteristics:
The structural representation includes:
Property | Value |
---|---|
CAS Number | 772325-69-6 |
InChI | InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m1/s1 |
InChI Key | QUCHWTCTBHQQDU-SCSAIBSYSA-N |
SMILES | CC(=O)CC@HN |
2-Amino-4-oxopentanoate is involved in various chemical reactions, including:
These reactions are crucial for synthesizing more complex molecules and modifying the properties of 2-amino-4-oxopentanoate for specific applications in research and industry.
The mechanism of action for 2-amino-4-oxopentanoate primarily involves its interaction with glutamate receptors in the central nervous system. Upon binding to these receptors, it acts as an agonist, facilitating synaptic transmission and influencing various signaling pathways associated with learning and memory processes.
The compound exhibits typical behavior of α-amino acids:
2-Amino-4-oxopentanoate has several scientific applications:
This compound exemplifies the intersection of organic chemistry and biochemistry, highlighting its significance in both academic research and industrial applications.
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8